molecular formula C13H11ClN2O2S B2586234 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide CAS No. 1396635-27-0

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2586234
CAS No.: 1396635-27-0
M. Wt: 294.75
InChI Key: IXUVSQWBRFIPSC-UHFFFAOYSA-N
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Description

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzamide moiety linked to a pyrano[4,3-d]thiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 6,7-dihydro-4H-pyrano[4,3-d]thiazole-2-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer cells being targeted .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzamide: shares structural similarities with other pyrano[4,3-d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

2-chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-9-4-2-1-3-8(9)12(17)16-13-15-10-5-6-18-7-11(10)19-13/h1-4H,5-7H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUVSQWBRFIPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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